5-methyl-6-sulfanyl-1H-pyrimidin-2-one
Description
5-Methyl-6-sulfanyl-1H-pyrimidin-2-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted with a methyl group at position 5 and a sulfanyl (-SH) group at position 5. This compound belongs to a broader class of pyrimidinones, which are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
5-methyl-6-sulfanyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-6-5(8)7-4(3)9/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPMCUUYNASDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=O)N=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes. These processes are designed to optimize yield, purity, and cost-effectiveness. The industrial methods often include continuous flow reactions, batch processing, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction pathway. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
Compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis. Its unique chemical properties make it valuable for developing new chemical reactions and materials.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Compound “this compound” is explored for its potential therapeutic applications. It may serve as a lead compound for drug development or as a tool for studying disease mechanisms.
Industry: The compound is used in various industrial applications, such as the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of compound “5-methyl-6-sulfanyl-1H-pyrimidin-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent patterns are summarized below:
Notes:
- Positional isomerism: The compound 6-amino-5-(methylsulfanyl)pyrimidin-2(1H)-one (CAS 6623-80-9) shares a similar pyrimidinone core but differs in substituent positions (amino at 6 vs. sulfanyl at 6 in the target compound).
Physicochemical Properties
- Solubility: Sulfanyl-containing compounds (e.g., this compound) exhibit moderate solubility in polar organic solvents due to the -SH group’s polarity. In contrast, hydroxy-substituted analogs (e.g., 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one) show higher aqueous solubility .
- Acidity : The sulfanyl group in 2-(sulfanylmethyl)-1H-pyrimidin-6-one has a predicted pKa of 7.57, suggesting moderate acidity comparable to thiols. This property is critical for pH-dependent reactivity in drug design .
- Thermal stability: Thienopyrimidinone derivatives (e.g., compound 5b) exhibit higher melting points (154–156°C) due to increased molecular rigidity from ring fusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
